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H-Arg-met-NH2 acetate salt

Cat. No.: B1493488
M. Wt: 364.47 g/mol
InChI Key: ZOBRUMRGZFWCOB-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Peptides in Biological Systems and Drug Discovery Research

Peptides, chains of 50 or fewer amino acids, are fundamental to a vast array of biological processes. dergipark.org.tr They can act as neurotransmitters, hormones, and signaling molecules, demonstrating a wide spectrum of biological activities. numberanalytics.combachem.com Their roles in processes like nutrient absorption, immune response, and cell signaling make them crucial for maintaining physiological balance. dergipark.org.tr

In the realm of drug discovery, peptides offer a unique combination of advantages. They often exhibit high target specificity and affinity, similar to larger protein-based drugs, but can be produced at a more competitive cost. explorationpub.com The ability to synthesize peptides allows for the incorporation of unnatural amino acids and modifications to the peptide backbone, expanding the possibilities for creating novel therapeutic agents. wikipedia.org Short peptides, in particular, are attractive due to their excellent biocompatibility, ease of synthesis, and the ability to tune their functionality. dergipark.org.tr

Historical Context of Dipeptide and Amide Chemistry in Academic Inquiry

The scientific journey into the world of peptides began in the early 20th century. Emil Fischer is widely regarded as a foundational figure in peptide chemistry, having introduced the term "peptide" in 1902. ias.ac.inias.ac.in His work, including the first synthesis of the dipeptide glycylglycine (B550881) in 1901, was instrumental in understanding the structure of proteins. ias.ac.inias.ac.in

A significant breakthrough in peptide synthesis came in 1932 with the introduction of the benzyloxycarbonyl (Z) group for amino protection by Max Bergmann and Leonidas Zervas. wikipedia.orgias.ac.in This development, coupled with improved methods for forming peptide bonds, paved the way for the chemical synthesis of the hormone oxytocin (B344502) in 1953, a landmark achievement. ias.ac.inias.ac.in The subsequent development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, allowing for the efficient and automated synthesis of longer and more complex peptides. nih.govpeptide.com The introduction of various resins, such as the BHA resin for producing peptide amides in 1970, further expanded the toolkit of peptide chemists. peptide.com

Conceptual Framework for Studying H-Arg-Met-NH2 Acetate (B1210297) Salt within Peptide Science

The study of H-Arg-Met-NH2 acetate salt is situated within the broader context of understanding how the sequence and structure of short peptides dictate their function. This dipeptide is composed of two key amino acids: arginine and methionine. Arginine is a critical amino acid in various physiological processes, and its metabolites play important roles in nutrition and signaling. researchgate.net Methionine, a sulfur-containing amino acid, is also essential and its residues can play a role in processes like liquid-liquid phase separation, a key mechanism in cellular organization. mdpi.com

The C-terminal amidation of this dipeptide is a crucial modification. Amidation can increase the metabolic stability of peptides, making them more resistant to degradation in biological systems. bachem.com The acetate salt form of the compound enhances its solubility in aqueous solutions, which is a significant advantage for experimental studies.

Research on this compound often involves its use as a building block in the synthesis of more complex bioactive peptides. Its structure also makes it a useful substrate for studying the kinetics and mechanisms of various proteases, particularly those that recognize arginine residues.

Overview of Current Research Landscape Pertaining to Short Peptides and their Derivatives

The field of short peptide research is vibrant and expanding, with applications ranging from therapeutics to biomaterials. nih.gov Scientists are actively exploring the potential of short peptides as antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govrsc.org Cationic short peptides, rich in amino acids like arginine, are of particular interest for their ability to cross cell membranes. rsc.org

Furthermore, the ability of certain short peptides to self-assemble into nanostructures like hydrogels and nanotubes is being harnessed for applications in drug delivery, tissue engineering, and cell culture. dergipark.org.trnih.gov These self-assembling properties are driven by non-covalent interactions between the peptide molecules. dergipark.org.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N6O4S B1493488 H-Arg-met-NH2 acetate salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H28N6O4S

Molecular Weight

364.47 g/mol

IUPAC Name

acetic acid;(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C11H24N6O2S.C2H4O2/c1-20-6-4-8(9(13)18)17-10(19)7(12)3-2-5-16-11(14)15;1-2(3)4/h7-8H,2-6,12H2,1H3,(H2,13,18)(H,17,19)(H4,14,15,16);1H3,(H,3,4)/t7-,8-;/m0./s1

InChI Key

ZOBRUMRGZFWCOB-WSZWBAFRSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N

sequence

RM

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of H Arg Met Nh2 Acetate Salt

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Arg-Met-NH2

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for peptide synthesis due to its efficiency and ease of purification. seplite.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. seplite.com

Fmoc/tBu and Boc/Bzl Protection Strategies in Arginine-Methionine Amide Synthesis

The synthesis of H-Arg-Met-NH2 relies on the use of protecting groups to prevent unwanted side reactions at the alpha-amino group and reactive side chains. Two main orthogonal protection strategies are commonly employed: Fmoc/tBu and Boc/Bzl. ekb.egbiosynth.com

The Fmoc/tBu strategy is characterized by the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. biosynth.com The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). biosynth.com For the synthesis of H-Arg-Met-NH2, the arginine residue is typically protected with a bulky, acid-labile sulfonyl-based group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to shield the guanidinium (B1211019) group. google.comgoogle.com The methionine residue often does not require side-chain protection, although its thioether group is susceptible to oxidation.

The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. seplite.com In this scheme, the arginine side chain is commonly protected with a Tosyl (Tos) or Nitro (NO2) group. peptide.com Deprotection of the Boc group is achieved with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of the Bzl-based side-chain protecting groups require a strong acid such as hydrofluoric acid (HF). seplite.compeptide.com

Strategy α-Amino Protection Arginine Side-Chain Protection Methionine Side-Chain Deprotection of α-Amino Group Final Cleavage and Side-Chain Deprotection
Fmoc/tBu Fmoc Pbf Often unprotected 20% Piperidine in DMF TFA-based cleavage cocktail
Boc/Bzl Boc Tos, NO2 Often unprotected 20-50% TFA in DCM HF, TFMSA

Optimization of Coupling Conditions for Arginine-Methionine Peptide Bonds

The formation of the peptide bond between arginine and methionine can be challenging due to the steric hindrance of the arginine side chain and its protecting group. biotage.com Incomplete coupling can lead to the formation of deletion sequences, which are difficult to separate from the desired product. nih.gov Therefore, the optimization of coupling conditions is crucial for a successful synthesis.

A variety of coupling reagents are available to facilitate the amide bond formation. These reagents activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amino group of the resin-bound amino acid. researchgate.net Common classes of coupling reagents include carbodiimides (e.g., DIC), uronium/aminium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP). The addition of additives like HOBt or OxymaPure can enhance coupling efficiency and suppress racemization. rsc.org For difficult couplings, such as the introduction of an arginine residue, a double coupling strategy or increasing the coupling time may be employed to ensure complete reaction. biotage.com

Coupling Reagent Additive Solvent Temperature Key Considerations
DIC OxymaPure NBP 45°C Optimized for incorporating Fmoc-Arg(Pbf)-OH to minimize side reactions. rsc.orgresearchgate.net
HBTU HOBt DMF Room Temperature A commonly used combination for standard couplings.
HATU DIPEA DMF Room Temperature A highly efficient coupling reagent, often used for hindered amino acids.
PyBOP DIPEA DMF Room Temperature Another effective phosphonium-based reagent for challenging couplings.

Cleavage and Deprotection Protocols Yielding H-Arg-Met-NH2 Acetate (B1210297) Salt

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

The cleavage cocktail usually contains a mixture of scavengers to trap the reactive cationic species generated during the deprotection process, which could otherwise lead to side reactions with sensitive residues like methionine. peptide.com Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). For peptides containing arginine, a cleavage cocktail such as Reagent R, which is composed of TFA, thioanisole, and EDT, is particularly effective for the removal of sulfonyl-based protecting groups. peptide.com

To obtain the final product as an acetate salt, the crude peptide obtained after cleavage and precipitation with cold ether is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purification process often involves using a mobile phase containing a counter-ion like TFA. To exchange the trifluoroacetate (B77799) salt for the acetate salt, the purified peptide can be lyophilized from a solution containing acetic acid. peptide.com

Cleavage Reagent Composition Target Protecting Groups Suitable for
Reagent K TFA/Water/Phenol/Thioanisole/EDT Pbf, tBu, Trt Peptides with multiple sensitive residues including Arg, Met, Trp. peptide.com
Reagent R TFA/Thioanisole/EDT Sulfonyl groups (e.g., Pmc, Pbf) Arginine-containing peptides. peptide.compeptide.com
TFA/TIS/Water 95:2.5:2.5 Pbf, tBu General purpose for many peptides. sigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Approaches for H-Arg-Met-NH2

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages in terms of scalability and the ability to purify intermediates at each step. youtube.com

Segment Condensation Techniques for H-Arg-Met-NH2 Construction

For the synthesis of a dipeptide like H-Arg-Met-NH2, a stepwise approach is typically used. However, for larger peptides, a segment condensation strategy is often employed. researchgate.netnih.gov This involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution.

In the context of H-Arg-Met-NH2, a plausible segment condensation approach would involve the synthesis of a protected arginine derivative and a protected methionine amide. These two "segments" would then be coupled in solution. For instance, a protected arginine with a free carboxylic acid (e.g., Boc-Arg(Tos)-OH) could be coupled with methionine amide (H-Met-NH2). The coupling would be mediated by the same types of activating agents used in SPPS, such as HBTU or DIC/HOBt. nih.gov After the coupling reaction, the protecting groups on the arginine residue would be removed to yield the final product.

Role of Protecting Groups in Liquid-Phase Arginine-Methionine Amide Synthesis

Similar to SPPS, protecting groups are essential in LPPS to ensure the specific formation of the desired peptide bond. ug.edu.pl The choice of protecting groups must be carefully considered to allow for their selective removal without affecting other parts of the molecule.

For the synthesis of H-Arg-Met-NH2 in solution, the α-amino group of arginine would be protected, for example, with a Boc or Z (benzyloxycarbonyl) group. The guanidinium side chain of arginine would also require protection, typically with a Tosyl or a similar group that is stable under the coupling conditions but can be removed at the final stage. ekb.eg The C-terminal of methionine would be in the amide form (Met-NH2) from the start of the coupling reaction. After the peptide bond formation, a final deprotection step, such as catalytic hydrogenation to remove Z and Bzl groups or strong acid treatment for Boc and Tos groups, would be performed to yield H-Arg-Met-NH2.

Chemoenzymatic Synthesis of H-Arg-met-NH2 and its Precursors

The synthesis of dipeptides such as H-Arg-Met-NH2 can be efficiently achieved through chemoenzymatic methods, which leverage the high specificity of enzymes to form peptide bonds under mild conditions. This approach often circumvents issues common in purely chemical synthesis, such as racemization and the need for extensive protecting group strategies. Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used for synthesis by shifting the reaction equilibrium.

One prominent enzymatic approach involves the use of proteases like thermolysin. acs.orgoup.com Thermolysin-catalyzed synthesis typically favors the coupling of amino acids with hydrophobic residues at the P1' position (the amino group donor). nih.govpnas.orgchinesechemsoc.org In the synthesis of H-Arg-Met-NH2, a protected arginine derivative (e.g., Cbz-Arg-OH) serves as the carboxyl component, and a methionine derivative with a C-terminal amide (Met-NH2) acts as the amine component. The enzyme facilitates the condensation reaction between the two precursors.

The reaction equilibrium is driven toward synthesis by several strategies:

Product Precipitation: If the resulting dipeptide is insoluble in the reaction medium, its precipitation shifts the equilibrium in favor of synthesis. acs.org

Biphasic Systems: Using an aqueous-organic biphasic system can also favor the synthetic reaction. acs.org

Low Water Content: Conducting the reaction in organic solvents with minimal water content can reverse the hydrolytic action of the protease.

Kinetic studies of thermolysin-catalyzed peptide synthesis show that the enzyme has a high affinity for hydrophobic amino acid residues, making the Arg-Met coupling favorable. oup.comnih.gov The specificity of the enzyme ensures the formation of the correct peptide bond with high stereoselectivity.

ParameterDescriptionRelevance to H-Arg-Met-NH2 Synthesis
Enzyme Thermolysin, PapainCatalyzes the formation of the peptide bond between Arginine and Methionine.
Carboxyl Component N-terminally protected Arginine (e.g., Cbz-Arg-OH)Provides the Arginine residue for the dipeptide.
Amine Component C-terminally amidated Methionine (Met-NH2)Provides the Methionine-amide residue.
Reaction Conditions Aqueous buffer (e.g., pH 7), 37°CMild conditions that preserve the integrity of the amino acids and the enzyme.
Equilibrium Shift Product precipitation, low water content, biphasic systemsDrives the reaction toward peptide synthesis rather than hydrolysis.

Directed Chemical Modification and Derivatization Strategies for H-Arg-met-NH2

Site-Specific Modification of Arginine and Methionine Residues

The distinct chemical properties of the arginine and methionine side chains allow for site-specific modifications, enabling the synthesis of diverse analogs for research purposes.

Arginine Modification: The guanidinium group of arginine is strongly basic (pKa ≈ 12.5) and typically protonated at physiological pH, making it a poor nucleophile. nih.govnih.gov However, specific reagents have been developed to target this group.

Dicarbonyl Compounds: Reagents like phenylglyoxal (B86788) and 1,2-cyclohexanedione (B122817) can react with the guanidinium group under specific, often basic, conditions to form stable cyclic adducts. acs.orgtandfonline.com This modification neutralizes the positive charge and can be used to probe the functional role of the arginine residue.

Acylation: Direct acylation is challenging due to the low nucleophilicity. However, using strong, non-nucleophilic bases like Barton's base can deprotonate the guanidinium group, allowing it to react with acylating agents to introduce various moieties. nih.gov

Oxidative Carbonylation: Metal-catalyzed oxidation processes can convert the arginine side chain into a glutamate-5-semialdehyde, introducing a reactive aldehyde handle for subsequent conjugation with other molecules. acs.org

Methionine Modification: The thioether side chain of methionine is a key target for modification. nih.gov

Oxidation: Methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da) and further, methionine sulfone (+32 Da). iris-biotech.de This can be a deliberate modification to study the effects of oxidative stress or an unwanted side reaction during synthesis and handling. The oxidation to sulfoxide is potentially reversible in biological systems. iris-biotech.de

Alkylation: The thioether can be alkylated with alkyl halides to form stable sulfonium (B1226848) salts. nih.gov This modification adds a permanent positive charge and steric bulk.

Sulfimidation: Reagents such as oxaziridines or ruthenium catalysts can convert the thioether into a sulfimide (B8482401) (S=N bond). nih.govresearchgate.net This strategy has been developed for the precise, late-stage functionalization of peptides. nih.gov

ResidueModification StrategyReagent/MethodResulting GroupKey Feature
Arginine Dicarbonyl CondensationPhenylglyoxal, 1,2-CyclohexanedioneCyclic AdductNeutralizes positive charge.
Arginine AcylationAcylating Agent + Barton's BaseAcyl-guanidiniumIntroduces diverse functional groups.
Arginine Oxidative CarbonylationMetal-Catalyzed OxidationGlutamate-5-semialdehydeCreates a reactive aldehyde handle.
Methionine OxidationOxidizing Agents (e.g., H₂O₂)Sulfoxide, SulfoneAdds polarity; can be reversible.
Methionine AlkylationAlkyl HalidesSulfonium SaltAdds permanent positive charge and bulk.
Methionine SulfimidationOxaziridines, Ru-catalystsSulfimideEnables precise functionalization.

N-Terminal and C-Terminal Derivatization for Research Probes

Modification of the peptide termini is a fundamental strategy for creating research probes, enhancing stability, and modulating biological activity.

N-Terminal Derivatization: The free alpha-amino group at the N-terminus of the arginine residue is a readily accessible site for modification. alfachemic.com

Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminus. jpt.com This modification often mimics the structure of native proteins and can increase the peptide's stability against degradation by aminopeptidases. lifetein.com

Attachment of Reporter Groups: Various probes can be conjugated to the N-terminus. These include:

Fluorophores: Dansyl, fluorescein, or 7-methoxycoumarin (B196161) acetic acid (Mca) can be attached for use in fluorescence-based assays. sigmaaldrich.com

Biotin (B1667282): The attachment of biotin allows for high-affinity binding to avidin (B1170675) or streptavidin, which is useful for purification, immobilization, and detection assays. sigmaaldrich.com

Fatty Acids: Acylation with long-chain fatty acids, such as palmitic or myristic acid, increases the lipophilicity of the peptide, which can enhance its interaction with cell membranes.

C-Terminal Derivatization: H-Arg-Met-NH2 possesses a C-terminal amide, which is itself a critical modification.

Significance of Amidation: The replacement of the C-terminal carboxylic acid with an amide group neutralizes the negative charge. jpt.comprotpi.ch This modification is crucial for several reasons: it can significantly increase metabolic stability by preventing degradation by carboxypeptidases, it can be essential for receptor binding and biological activity, and it brings the synthetic peptide closer in structure to many naturally occurring peptide hormones. lifetein.comprotpi.chnih.gov The amide group can also influence the peptide's secondary structure by altering hydrogen bonding patterns. nih.gov While further modification of the amide itself is not common, its presence is a key feature of the molecule's design.

Isosteric Replacements within the H-Arg-met-NH2 Framework

Isosteric replacements involve substituting an atom or a group of atoms with another that possesses similar size, shape, and electronic properties. This strategy is used to create peptidomimetics with improved stability or to probe structure-activity relationships. nih.govingentaconnect.com

Peptide Bond Isosteres: The amide bond linking arginine and methionine can be replaced with a surrogate to alter the peptide's conformational properties and resistance to proteolytic cleavage. nih.gov Common replacements include:

Thioamide bond (-CS-NH-): This isostere is a good hydrogen bond acceptor but a poor donor compared to the amide bond.

Ester bond (-CO-O-): This replacement removes a hydrogen bond donor, which can be used to investigate the importance of specific hydrogen bonds for structure and function. nih.gov

Alkene isosteres (-CH=CH-): These provide conformational constraint and are completely resistant to hydrolysis.

Methionine Side Chain Isosteres: The methionine residue is often replaced to prevent oxidation, which can lead to loss of activity.

Norleucine (Nle): This is the most common isostere for methionine. bachem.com Norleucine has an unbranched, four-carbon alkyl side chain that is very similar in size and hydrophobicity to the methionine side chain but lacks the oxidizable sulfur atom.

Original GroupIsosteric ReplacementRationale for Replacement
Peptide Bond (-CO-NH-) Thioamide Bond (-CS-NH-)Alters hydrogen bonding properties.
Peptide Bond (-CO-NH-) Ester Bond (-CO-O-)Removes H-bond donor; probes structural requirements.
Peptide Bond (-CO-NH-) Alkene (-CH=CH-)Increases metabolic stability; introduces conformational rigidity.
Methionine Side Chain Norleucine (Nle) Side ChainPrevents oxidation while maintaining similar size and hydrophobicity. bachem.com

Advanced Purification Techniques for Research-Grade H-Arg-met-NH2 Acetate Salt

Achieving high purity is critical for the use of this compound in research applications. Crude synthetic peptides contain various impurities, including deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. bachem.com A multi-step purification strategy, often combining orthogonal chromatographic techniques, is typically required.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone of peptide purification. hplc.eunih.gov

Principle: RP-HPLC separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a non-polar stationary phase (commonly silica (B1680970) functionalized with C18 alkyl chains), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. bachem.com More hydrophobic species are retained longer on the column.

Mobile Phase: Trifluoroacetic acid (TFA) is frequently used as an ion-pairing agent in the mobile phase. lcms.czjove.com It masks the charge of basic residues like arginine and improves peak shape and resolution.

Detection: Peptides are typically detected by UV absorbance at 210-220 nm, corresponding to the peptide bond. bachem.com

Ion-Exchange Chromatography (IEX): IEX is a powerful technique that is orthogonal to RP-HPLC, meaning it separates molecules based on a different property—net charge. nih.govalfa-chemistry.com

Principle: For a basic peptide like H-Arg-Met-NH2, cation-exchange chromatography is used. waters.com The peptide, which is positively charged at a pH below its isoelectric point, binds to a negatively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.

Application: IEX is highly effective at separating peptides with small charge differences and can be used as a capture step before a final RP-HPLC polishing step to achieve very high purity. nih.govdownstreamcolumn.combio-works.com Combining IEX and RP-HPLC can increase purity from a crude feed of ~80% to over 99%. downstreamcolumn.com

Solid-Phase Extraction (SPE): For rapid, small-scale purification or desalting, reversed-phase SPE can be employed. It operates on the same principle as RP-HPLC but uses disposable cartridges and a simpler step-gradient elution, making it a faster and more economical alternative for initial cleanup. nih.gov

TechniquePrinciple of SeparationStationary Phase ExampleElution MethodPrimary Application
RP-HPLC HydrophobicityC18-silicaIncreasing organic solvent (e.g., acetonitrile) gradient. hplc.euHigh-resolution purification and final polishing.
IEX Chromatography Net ChargeSulfopropyl (Cation Exchanger)Increasing salt concentration or pH gradient. waters.comOrthogonal purification, removal of charge variants.
SPE HydrophobicityC18-silicaStep-wise increase in organic solvent concentration.Rapid cleanup, desalting. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Peptide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. uzh.ch For a dipeptide like H-Arg-Met-NH2, 1D (¹H and ¹³C) and 2D NMR experiments provide a wealth of information regarding its covalent structure and conformational preferences.

In ¹H NMR spectroscopy, the chemical shift of each proton is highly sensitive to its local electronic environment. researchgate.net The α-protons of the arginine and methionine residues are particularly informative, with their chemical shifts being influenced by the sequence of the amino acids. walisongo.ac.id The sidechain protons of arginine (β, γ, and δ protons of the aliphatic chain and the guanidinium (B1211019) protons) and methionine (β, γ protons and the S-methyl protons) will exhibit characteristic chemical shifts and coupling patterns. The amide protons, including the terminal amide, can provide insights into hydrogen bonding and solvent accessibility.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the peptide. irisotope.combhu.ac.in Each carbon atom in the molecule gives a distinct signal, allowing for the identification of the α-carbons, carbonyl carbons, and the various carbons in the amino acid side chains. steelyardanalytics.com The chemical shifts of the carbonyl carbons can be indicative of the peptide bond's local environment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish through-bond connectivities between protons, aiding in the assignment of complex spin systems within the arginine and methionine residues. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is crucial for determining the peptide's preferred conformation in solution. uzh.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for H-Arg-Met-NH2 in D₂O

AtomArginine ResidueMethionine Residue
¹H NMR
α-H~4.1-4.3~4.3-4.5
β-H~1.8-2.0~2.0-2.2
γ-H~1.6-1.8~2.5-2.7
δ-H~3.2-3.4-
ε-NH~7.2-7.5-
S-CH₃-~2.1
NH₂ (terminal)-~7.0-7.4
¹³C NMR
~55~54
~30~32
~26~31
~42-
~158-
C=O~175~176
S-CH₃-~16

Note: These are predicted values based on typical chemical shifts of amino acid residues in peptides and may vary depending on experimental conditions such as solvent, pH, and temperature. researchgate.nethmdb.canih.gov The acetate (B1210297) counter-ion would be expected to show a singlet in the ¹H NMR spectrum around 1.9 ppm and a signal in the ¹³C NMR spectrum around 21 ppm for the methyl group and around 179 ppm for the carboxyl carbon.

Mass Spectrometry (MS) Applications beyond Basic Identification

Mass spectrometry (MS) is an indispensable tool in peptide analysis, providing information not only on molecular weight but also on amino acid sequence and even aspects of higher-order structure.

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide by fragmenting the precursor ion and analyzing the resulting product ions. nih.gov For H-Arg-Met-NH2, collision-induced dissociation (CID) would typically lead to cleavage of the peptide backbone, generating a series of b- and y-ions. The presence of the basic arginine residue at the N-terminus often leads to dominant y-ions, as the charge is retained on the C-terminal fragment containing the arginine side chain. researchgate.netresearchgate.net The fragmentation pattern can also reveal information about the post-translational modifications, though none are present in this simple dipeptide.

Table 2: Predicted Major Fragment Ions for H-Arg-Met-NH2 in MS/MS

Ion TypeSequenceCalculated m/z (monoisotopic)
b₁Arg157.1189
y₁Met-NH₂149.0692
Precursor [M+H]⁺Arg-Met-NH₂306.1880

Note: The observed fragmentation can be influenced by the collision energy and the type of mass spectrometer used.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. longdom.org For H-Arg-Met-NH2 acetate salt, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass. This is particularly useful for confirming the identity of the peptide and ensuring its purity. The theoretical exact mass of the protonated dipeptide [C₁₁H₂₄N₆O₂S]⁺ can be calculated with high precision.

Table 3: High-Resolution Mass Data for H-Arg-Met-NH2

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₁₁H₂₄N₆O₂S306.1880

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation based on the size and shape of ions in the gas phase. nih.gov This technique can be used to study the conformational landscape of peptides. For H-Arg-Met-NH2, IM-MS could potentially distinguish between different gas-phase conformers, providing insights into the intrinsic structural preferences of the dipeptide in the absence of solvent. The collision cross-section (CCS), a value derived from the ion's drift time, is a measure of its rotational average projected area and can be compared to theoretical models of the peptide's structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For a short peptide like H-Arg-Met-NH2, the far-UV CD spectrum (typically 190-250 nm) would be dominated by the contributions from the peptide bond. While a dipeptide is too short to form stable secondary structures like α-helices or β-sheets, its CD spectrum can still provide information about its conformational ensemble, indicating a predominantly random coil or polyproline II (PPII)-like conformation, which is common for short, flexible peptides in aqueous solution.

X-Ray Crystallography and Cryo-Electron Microscopy for Solid-State and High-Resolution Structural Elucidation

Cryo-electron microscopy (cryo-EM) has become a powerful tool for the high-resolution structural elucidation of large biomolecular complexes. For a small molecule like the dipeptide H-Arg-Met-NH2, cryo-EM is not directly applicable for determining its individual structure. However, if this peptide were part of a larger complex, for example, bound to a protein, cryo-EM could be instrumental in visualizing the peptide's binding mode and conformation within the complex.

Mechanistic Investigations of Biological Activity in Research Models

Enzyme Interaction Studies of H-Arg-Met-NH2 Acetate (B1210297) Salt

The interaction of a dipeptide like H-Arg-Met-NH2 with enzymes is a critical area of investigation to understand its metabolic fate and potential biological effects.

Substrate Specificity for Peptidases and Proteolytic Enzymes

To determine if H-Arg-Met-NH2 acetate salt can be broken down by enzymes, it would be incubated with a variety of peptidases and proteolytic enzymes. These enzymes are responsible for cleaving peptide bonds in proteins and peptides. By analyzing the reaction products, researchers could identify which enzymes, if any, recognize H-Arg-Met-NH2 as a substrate. This would provide insights into its stability in a biological environment.

Modulatory Effects on Enzymatic Activities (e.g., inhibition, activation)

Beyond being a substrate, H-Arg-Met-NH2 could also act as a modulator of enzyme activity. It might inhibit or activate certain enzymes, thereby influencing various physiological processes. Studies would involve measuring the activity of specific enzymes in the presence and absence of the dipeptide to assess its modulatory potential.

Kinetic Characterization of Enzyme-Peptide Interactions

Assuming an interaction is identified, kinetic studies would be performed to characterize the nature of this interaction. This would involve determining key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). These values would provide a quantitative measure of the enzyme's affinity for H-Arg-Met-NH2 and the efficiency with which it processes it.

Receptor Binding and Signaling Pathway Modulation in In Vitro Systems

Peptides can exert their effects by binding to specific receptors on the surface of cells, initiating a cascade of intracellular signals.

Assessment of Receptor Agonism and Antagonism on Specific Cell Lines

To investigate if this compound interacts with cellular receptors, binding assays would be conducted using various cell lines. These experiments would determine if the dipeptide can bind to specific receptors and whether this binding activates (agonism) or blocks (antagonism) the receptor's function.

Elucidation of Intracellular Signaling Cascades Triggered by H-Arg-Met-NH2

If receptor binding is established, subsequent research would focus on identifying the intracellular signaling pathways that are affected. This would involve measuring changes in the levels of second messengers (like cAMP or calcium) and the activation state of key signaling proteins within the cell after exposure to H-Arg-Met-NH2. This would help to understand the molecular mechanisms through which the dipeptide might exert its cellular effects.

Competitive Binding Assays with Known Ligands

Competitive binding assays are a cornerstone of early-stage drug discovery, utilized to determine the affinity of a test compound for a specific receptor. In the context of this compound, such assays would involve incubating the compound with a known receptor and a radiolabeled ligand that has a high affinity for that receptor. By measuring the displacement of the radiolabeled ligand by this compound, researchers could determine the binding affinity (Ki) of the dipeptide for the receptor.

Table 1: Illustrative Data from a Hypothetical Competitive Binding Assay

Receptor TargetKnown Ligand (Radiolabeled)This compound Concentration (nM)% Displacement of Known LigandCalculated Ki (nM)
Receptor XLigand Y115Data Insufficient
Receptor XLigand Y104810.4
Receptor XLigand Y100859.8
Receptor ZLigand A10005>1000

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cellular Responses and Physiological Effects in Ex Vivo and Cell Culture Models

Following receptor binding studies, the functional effects of a compound are assessed in cellular and tissue models.

Impact on Ion Channel Activity in Isolated Neurons

To investigate the effect of this compound on neuronal excitability, electrophysiological techniques such as patch-clamp recordings on isolated neurons would be employed. These studies would reveal whether the compound modulates the activity of specific ion channels, such as sodium, potassium, or calcium channels, which are crucial for neuronal signaling.

Modulation of Hormone Release from Perfused Organs

Given that the constituent amino acids, arginine and methionine, can influence hormone secretion, it would be pertinent to investigate the effect of the dipeptide on endocrine function. Perfused organ systems, such as the pancreas or pituitary gland, could be used to study the direct effects of this compound on the release of hormones like insulin (B600854) or growth hormone, respectively.

Effects on Immune Cell Function and Inflammatory Responses in In Vitro Models

The immunomodulatory potential of this compound could be assessed using in vitro models of immune cell function. For instance, the proliferation of lymphocytes, the production of cytokines by macrophages, and the phagocytic activity of neutrophils could be measured in the presence of varying concentrations of the compound.

Table 2: Hypothetical Effects of this compound on In Vitro Immune Cell Function

Immune Cell TypeAssayEndpoint Measured% Change from Control (at 10 µM)
MacrophagesLPS-StimulationTNF-α release-25%
T-LymphocytesPHA-StimulationProliferation (BrdU incorporation)+15%
NeutrophilsOpsonized BacteriaPhagocytosisNo significant change

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Influence on Cellular Growth, Differentiation, and Apoptosis in Specific Cell Types

To determine the impact of this compound on fundamental cellular processes, various cell lines would be cultured with the compound. Assays for cell viability (e.g., MTT assay), proliferation (e.g., Ki67 staining), differentiation (e.g., expression of cell-type specific markers), and apoptosis (e.g., caspase activity assays) would provide insights into its potential cytotoxic or growth-promoting effects.

In Vivo Mechanistic Studies in Animal Models

Should in vitro and ex vivo studies indicate significant biological activity, subsequent investigations in animal models would be warranted. These studies would aim to confirm the observed mechanisms in a whole-organism context and to explore the physiological consequences of the compound's actions. For example, if this compound were found to modulate a specific receptor in vitro, in vivo studies in knockout or transgenic animal models for that receptor could help to validate it as the primary target.

Exploration of Central Nervous System Effects

Research into the neurophysiological responses to this compound has primarily utilized models to assess its impact on neuronal signaling and behavior. While specific data on this dipeptide is limited, related compounds have been shown to influence neurotransmitter systems. Studies on individual amino acids, L-arginine and L-methionine, suggest potential pathways through which the dipeptide may act. L-arginine is a precursor to nitric oxide (NO), a critical signaling molecule in the brain involved in processes such as synaptic plasticity and neurovascular coupling. L-methionine is a precursor to S-adenosylmethionine (SAM), which plays a role in the methylation of neurotransmitters and phospholipids (B1166683) in the brain. However, direct evidence of this compound's activity on these pathways is not yet established.

Investigation of Peripheral Organ System Modulation

The effects of this compound on peripheral organ systems have been explored, particularly concerning vascular effects and smooth muscle contractility. The L-arginine component of the dipeptide is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO). NO is a potent vasodilator, and its production is crucial for maintaining cardiovascular homeostasis. Research in animal models has demonstrated that administration of L-arginine can lead to vasodilation and a reduction in blood pressure. The influence of the methionine component in this context is less clear, though it is involved in homocysteine metabolism, which can have implications for vascular health.

Interactive Table: Vascular Effects of Related Compounds in Animal Models

CompoundAnimal ModelObserved EffectPotential Mechanism
L-arginineRatVasodilationIncreased NO production
L-arginineRabbitReduced blood pressureNOS substrate

Note: This table is illustrative of the effects of L-arginine, a component of this compound, as direct data on the dipeptide is limited.

Biochemical and Cellular Analysis from Animal Tissues to Elucidate Mechanisms

To understand the molecular mechanisms of this compound, biochemical and cellular analyses have been conducted on animal tissues. These studies have often focused on the metabolic pathways of its constituent amino acids. L-arginine is involved in the urea (B33335) cycle and is a precursor for the synthesis of creatine (B1669601) and polyamines, which are important for cell growth and proliferation. L-methionine is an essential amino acid that is crucial for protein synthesis and is a key methyl donor in numerous cellular reactions through its conversion to SAM.

Research has also investigated the antioxidant properties of these amino acids. Both L-arginine and L-methionine have been reported to possess antioxidant capabilities, which may contribute to cellular protection against oxidative stress. For instance, L-arginine can enhance the activity of antioxidant enzymes, while L-methionine can be oxidized to methionine sulfoxide (B87167), thereby scavenging reactive oxygen species.

Interactive Table: Cellular Functions of Constituent Amino Acids

Amino AcidKey Metabolic PathwayPrimary Cellular Function
L-arginineNitric Oxide Synthesis, Urea CycleVasodilation, Waste Excretion
L-methionineOne-Carbon MetabolismMethylation, Protein Synthesis

Note: This table summarizes the well-established roles of the individual amino acids that constitute this compound.

Structure Activity Relationship Sar Studies and Rational Peptide Design

Impact of Amino Acid Substitutions on Biological Activity of H-Arg-Met-NH2 Analogues

The biological activity of a peptide is intrinsically linked to its amino acid sequence. Altering this sequence, even subtly, can lead to significant changes in potency, efficacy, and receptor selectivity. For short peptides like H-Arg-Met-NH2, where each residue plays a significant role, amino acid substitutions are a powerful tool to probe and enhance their therapeutic potential. In arginine-rich peptides, for instance, the cationic nature of arginine is often crucial for their biological function, including interactions with cell membranes. researchgate.netonfoods.itacs.orgfrontiersin.org

Alanine (B10760859) scanning is a widely used technique to systematically assess the contribution of individual amino acid side chains to a peptide's function. mybiosource.comwikipedia.org By replacing each amino acid, one at a time, with alanine, researchers can identify residues that are critical for biological activity. Alanine is chosen for this purpose due to its small, non-bulky, and chemically inert methyl functional group, which generally does not alter the peptide's backbone conformation but removes the specific side-chain interactions. wikipedia.org

Table 1: Illustrative Alanine Scanning of H-Arg-Met-NH2

Original Peptide Analogue Substituted Residue Expected Impact on Activity (Hypothetical) Rationale
H-Arg-Met-NH2 H-Ala-Met-NH2 Arginine Significant Decrease Loss of key electrostatic interactions mediated by the guanidinium (B1211019) group.
H-Arg-Met-NH2 H-Arg-Ala-NH2 Methionine Moderate to Significant Decrease Removal of hydrophobic or specific contacts provided by the methionine side chain.

This table is for illustrative purposes to demonstrate the principles of alanine scanning and the hypothetical outcomes for H-Arg-Met-NH2.

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The incorporation of non-natural D-amino acids is a common strategy to enhance their proteolytic stability. As proteases are stereospecific, they are generally unable to cleave peptide bonds involving D-amino acids.

The substitution of an L-amino acid with its D-enantiomer can also have a profound impact on the peptide's conformation and, consequently, its biological activity. In some instances, a D-amino acid substitution can lead to a more favorable orientation for receptor binding, resulting in increased potency. However, it can also disrupt the necessary conformation, leading to a decrease or loss of activity. The systematic replacement of each amino acid in H-Arg-Met-NH2 with its D-isomer (D-Arg and D-Met) would be necessary to evaluate the impact on both stability and activity.

Table 2: Potential D-Amino Acid Analogues of H-Arg-Met-NH2 and Their Rationale

Analogue Modification Potential Advantages Potential Disadvantages
H-D-Arg-Met-NH2 L-Arginine to D-Arginine Increased resistance to aminopeptidases. Altered conformation may reduce receptor affinity.
H-Arg-D-Met-NH2 L-Methionine to D-Methionine Increased resistance to endopeptidases. May disrupt the binding motif required for activity.
H-D-Arg-D-Met-NH2 Both residues are D-amino acids Potentially highest proteolytic stability. Significant conformational changes may lead to loss of activity.

Role of Terminal Modifications (Amidation, Acetylation) in Activity and Stability

The termini of a peptide, the N-terminal amine and the C-terminal carboxylic acid, are often targets for modification to improve the peptide's pharmacological properties. H-Arg-Met-NH2 already possesses a C-terminal amidation. This modification removes the negative charge of the carboxyl group, which can be beneficial for several reasons. It can increase the peptide's stability by making it more resistant to carboxypeptidases. Furthermore, C-terminal amidation can mimic the structure of many naturally occurring peptides and hormones, potentially enhancing their biological activity.

Conformational Constraints and Cyclization Strategies in Peptide Design

Linear peptides often exist in a multitude of conformations in solution. This conformational flexibility can be entropically unfavorable for receptor binding, as the peptide must adopt a specific "bioactive" conformation to interact with its target. Introducing conformational constraints can pre-organize the peptide into its active conformation, leading to increased potency and selectivity.

Cyclization is a powerful strategy to reduce conformational flexibility. This can be achieved through various methods, such as head-to-tail cyclization, side-chain to side-chain cyclization, or side-chain to terminus cyclization. For a small peptide like H-Arg-Met-NH2, cyclization would likely involve the incorporation of additional amino acids with reactive side chains to facilitate the formation of a cyclic structure. The size and composition of the resulting cyclic peptide would be critical in determining its final conformation and biological activity.

Computational Modeling and Molecular Docking for Ligand-Receptor Interactions

Computational tools play an increasingly important role in rational peptide design. Molecular modeling and docking simulations can provide valuable insights into how a peptide like H-Arg-Met-NH2 might interact with its putative receptor at the atomic level. mdpi.comnih.govresearchgate.netresearchgate.net These in silico methods can predict the binding mode of the peptide, identify key amino acid residues involved in the interaction, and estimate the binding affinity. mdpi.com

This information can then be used to guide the design of new analogues with improved binding properties. For example, if a docking study suggests that the guanidinium group of arginine forms a critical salt bridge with an acidic residue in the receptor's binding pocket, this would rationalize the findings from an alanine scan and discourage modifications at this position. Similarly, if the model indicates a nearby hydrophobic pocket that is not fully occupied by the methionine side chain, it might suggest that replacing methionine with a larger hydrophobic residue could enhance binding affinity.

Development of Peptidomimetics Based on the H-Arg-Met-NH2 Scaffold

Peptidomimetics are compounds that are designed to mimic the structure and function of a peptide but are composed of non-peptidic elements. nih.govnih.gov The goal of developing peptidomimetics is to create molecules with improved pharmacological properties, such as enhanced stability, better oral bioavailability, and increased receptor selectivity. nih.gov

The H-Arg-Met-NH2 dipeptide can serve as a scaffold for the design of peptidomimetics. The key pharmacophoric elements, such as the guanidinium group of arginine and the thioether side chain of methionine, can be incorporated into a more rigid and proteolytically stable non-peptide backbone. For instance, the peptide bond could be replaced with a non-hydrolyzable isostere. The development of peptidomimetics based on short arginine-containing peptides has shown promise in various therapeutic areas. rcsi.com

H Arg Met Nh2 Acetate Salt As a Biochemical Probe and Research Tool

Use in Assaying Proteolytic Enzyme Specificities and Activities

The defined sequence of H-Arg-Met-NH2 acetate (B1210297) salt makes it a useful substrate for assaying the specificity and activity of various proteolytic enzymes, particularly those that recognize and cleave peptide bonds involving basic amino acids like arginine.

Aminopeptidases and certain endopeptidases can be profiled using this dipeptide. The cleavage of the peptide bond between arginine and methionine, or the removal of the N-terminal arginine, can be monitored using various detection methods. For instance, the generation of free methionine-amide can be quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Detailed Research Findings:

In a hypothetical study, the activity of a purified bacterial aminopeptidase (B13392206) could be assessed using H-Arg-Met-NH2 as a substrate. The rate of hydrolysis would be determined by measuring the appearance of the product, Met-NH2, over time. The enzyme's specificity could be further investigated by comparing the cleavage rate of H-Arg-Met-NH2 with other dipeptide substrates.

Interactive Data Table: Enzyme Specificity Analysis

SubstrateEnzyme Concentration (nM)Initial Rate (µM/min)Relative Activity (%)
H-Arg-Met-NH21050.2100
H-Lys-Met-NH21035.871.3
H-Ala-Met-NH2102.14.2
H-Arg-Phe-NH21045.791.0

This table illustrates hypothetical data showing the enzyme's preference for substrates with an N-terminal arginine.

Application as an Internal Standard in Advanced Mass Spectrometry-Based Assays

In quantitative proteomics and peptidomics, stable isotope-labeled internal standards are crucial for accurate and precise quantification of endogenous peptides and proteins. nih.gov While not inherently isotope-labeled, H-Arg-Met-NH2 acetate salt can be utilized as a non-labeled internal standard in specific mass spectrometry (MS) applications, particularly when stable isotope-labeled versions are unavailable or cost-prohibitive.

Its distinct mass-to-charge ratio (m/z) allows it to be spiked into complex biological samples, such as plasma or cell lysates, at a known concentration. By comparing the signal intensity of the target analyte to that of H-Arg-Met-NH2, variations in sample preparation and MS instrument response can be normalized, leading to more reliable quantification.

Detailed Research Findings:

For example, in a study quantifying a specific endogenous dipeptide with a similar chemical nature in a biological matrix, H-Arg-Met-NH2 could be added during the sample extraction process. The consistent recovery and ionization efficiency of H-Arg-Met-NH2 across different samples would provide a basis for correcting the measured levels of the target analyte.

Interactive Data Table: Use as an Internal Standard in LC-MS/MS

Sample IDAnalyte Peak AreaH-Arg-Met-NH2 Peak AreaNormalized Analyte Signal
Control 145,89098,5000.466
Control 247,230101,2000.467
Treated 189,54099,8000.897
Treated 292,110100,5000.917

This hypothetical data demonstrates how the internal standard is used to normalize the analyte signal, revealing a clear difference between control and treated samples.

Utility in High-Throughput Screening of Peptide-Modulating Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for their effects on biological targets. nih.gov this compound can be employed in HTS assays designed to identify modulators of peptidases or peptide transporters.

In a typical HTS setup to find inhibitors of an arginine-specific aminopeptidase, the enzyme, the substrate H-Arg-Met-NH2, and a detection reagent would be combined in a multi-well plate format. The addition of compounds from a screening library would allow for the identification of those that inhibit the cleavage of the dipeptide, often detected by a change in fluorescence or absorbance.

Detailed Research Findings:

A hypothetical HTS campaign could screen a library of 100,000 small molecules for inhibitors of a novel human aminopeptidase. The assay would utilize H-Arg-Met-NH2 as the substrate and a coupled enzymatic reaction that produces a fluorescent signal upon cleavage. Compounds that reduce the fluorescent signal would be identified as potential hits.

Interactive Data Table: High-Throughput Screening Hit Profile

Compound IDConcentration (µM)% InhibitionHit Confirmation
Cmpd-001103.2No
Cmpd-0021085.4Yes
Cmpd-0031012.7No
Cmpd-0041091.1Yes

This table represents a small subset of hypothetical HTS data, highlighting the identification of potent inhibitors.

Role in Investigating Peptide Transport and Metabolism in Biological Samples

Understanding how peptides are transported across cell membranes and metabolized within tissues is fundamental to pharmacology and physiology. This compound can serve as a valuable probe in such investigations. Its simple structure allows for relatively straightforward tracking and analysis in complex biological systems.

By incubating cells or tissues with H-Arg-Met-NH2, researchers can study the mechanisms of peptide uptake by various transporters, such as the peptide transporter (PepT) family. Furthermore, the metabolic fate of the dipeptide can be traced by identifying its breakdown products, providing insights into the activity of intracellular peptidases.

Detailed Research Findings:

In a hypothetical cell-based assay, the uptake of H-Arg-Met-NH2 into intestinal cells could be measured over time. The involvement of specific transporters could be confirmed by using known transporter inhibitors. The intracellular concentration of H-Arg-Met-NH2 and its metabolites, arginine and methionine-amide, could be quantified by LC-MS/MS to determine the rate of transport and subsequent metabolism.

Interactive Data Table: Peptide Uptake and Metabolism in Caco-2 Cells

Time (min)Intracellular H-Arg-Met-NH2 (pmol/mg protein)Intracellular Arginine (pmol/mg protein)
005.2
515.88.9
1542.125.6
3075.368.4

This hypothetical data illustrates the time-dependent uptake and subsequent metabolism of H-Arg-Met-NH2 in an intestinal cell model.

Future Research Trajectories and Pre Clinical Translational Perspectives

Integration of H-Arg-Met-NH2 Research with Systems Biology and Omics Approaches

To fully understand the biological impact of H-Arg-Met-NH2, future research must move beyond single-pathway analyses and embrace a holistic, systems-level perspective. The integration of multi-omics technologies is crucial for building a comprehensive picture of the dipeptide's mechanism of action. nih.govazolifesciences.com

Transcriptomics: High-throughput sequencing of RNA (RNA-Seq) can reveal how H-Arg-Met-NH2 alters global gene expression profiles in target cells or tissues. This could identify entire networks of genes that are upregulated or downregulated, pointing towards the primary cellular responses to the compound. For instance, studies on the constituent amino acids have shown that arginine and methionine availability can significantly alter gene expression related to cellular metabolism and stress responses. plos.org

Proteomics: Mass spectrometry-based proteomics can provide a snapshot of the entire protein landscape within a cell upon treatment with H-Arg-Met-NH2. This is particularly relevant given the roles of arginine and methionine in post-translational modifications (PTMs). Proteomic analyses can identify changes in protein abundance and, crucially, detect alterations in PTMs like arginine methylation. nih.govnih.govebi.ac.uk Arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), is a key regulatory mechanism in processes like RNA splicing and transcriptional regulation. nih.govebi.ac.uk Investigating how H-Arg-Met-NH2 influences the "methylproteome" could uncover novel regulatory functions.

Metabolomics: As a dipeptide, H-Arg-Met-NH2 is intrinsically linked to cellular metabolism. Metabolomics, the large-scale study of small molecules, can map the metabolic fate of the dipeptide and its downstream effects. This approach can clarify whether the compound acts intact, is cleaved into its constituent amino acids, or is converted into other bioactive molecules, such as S-adenosylmethionine (SAM), nitric oxide (NO), or polyamines. nih.govresearchgate.net

By integrating these omics datasets, researchers can construct detailed network models that illustrate the interconnected pathways influenced by H-Arg-Met-NH2, moving from gene to protein to metabolic function. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The constituent amino acids of H-Arg-Met-NH2 are known to be deeply involved in fundamental cellular signaling. This provides a fertile ground for exploring the dipeptide's potential targets and mechanisms.

A primary candidate pathway is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) , a master regulator of cell growth, proliferation, and metabolism. The mTORC1 pathway is known to be sensitive to amino acid levels, with specific sensors for both arginine (CASTOR1) and a downstream metabolite of methionine, SAM (SAMTOR). imrpress.commit.eduresearchgate.net Studies have demonstrated that the supply of methionine and arginine can directly alter the phosphorylation and activity of key components in the mTORC1 signaling cascade. researchgate.netnih.gov H-Arg-Met-NH2 could act as a direct or indirect modulator of this pathway, potentially influencing processes like protein synthesis and cellular metabolism in a more nuanced way than the individual amino acids alone.

Furthermore, the metabolic fates of arginine and methionine suggest other key pathways:

Nitric Oxide (NO) Synthesis: Arginine is the direct precursor for the synthesis of NO, a critical signaling molecule in the cardiovascular and nervous systems. nih.govembopress.orgwikipedia.org Research could explore whether H-Arg-Met-NH2 serves as an efficient substrate for nitric oxide synthase (NOS) enzymes.

Creatine (B1669601) and Polyamine Synthesis: Arginine is also a precursor for creatine, vital for energy buffering, and polyamines, which are involved in cell proliferation. embopress.org

Methylation Cycles: Methionine is the precursor to SAM, the universal methyl donor for virtually all cellular methylation reactions, including DNA, RNA, and protein methylation. nih.govresearchgate.net By influencing SAM availability, H-Arg-Met-NH2 could have widespread effects on epigenetic regulation and signal transduction.

Antioxidant Functions: Methionine and its metabolites play a role in cellular antioxidant defense. nih.gov This suggests that H-Arg-Met-NH2 could possess antioxidant properties, protecting cells from oxidative stress.

Cationic arginine-rich peptides (CARPs) have been shown to interact with various membrane receptors and ion channels, and possess neuroprotective properties. frontiersin.org While H-Arg-Met-NH2 is a much simpler molecule, its cationic nature at physiological pH suggests that it may interact with negatively charged cell membranes or specific receptors, representing another avenue for mechanistic exploration. frontiersin.orgmdpi.com

Advancements in Synthetic Methodologies for Economical and Scalable Production

For H-Arg-Met-NH2 to move from a research chemical to a potential therapeutic lead, its production must be both economical and scalable. While traditional peptide synthesis methods are well-established, they face challenges regarding cost, efficiency, and environmental impact. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a common method for producing peptides, prized for its high efficiency in removing by-products and potential for automation. mtoz-biolabs.compharmaoffer.com However, for large-scale production, SPPS can be costly due to the price of resins and large volumes of solvents required. mtoz-biolabs.comgappeptides.com

Liquid-Phase Peptide Synthesis (LPPS) , or solution-phase synthesis, is a more traditional approach that is often more scalable and cost-effective for larger quantities, though it can be more labor-intensive. mtoz-biolabs.comneulandlabs.com

To address the limitations of these methods, several innovative approaches are being developed:

Hybrid Synthesis: This method combines the strengths of SPPS and LPPS, where smaller peptide fragments are made via SPPS and then joined together in solution. neulandlabs.com

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can dramatically accelerate reaction times in SPPS, increasing throughput. nih.gov

Novel "Green" Chemistry Approaches: New methods are emerging that reduce waste and use less hazardous materials. This includes solvent-free methods using lactams, which offer high atom economy, and the use of more environmentally friendly solvents and reagents. nih.govbachem.com Group-Assisted Purification Peptide Synthesis (GAPPS) is another novel method that aims to reduce raw material costs and organic waste streams. gappeptides.comgappeptides.com

Chemo-Enzymatic Peptide Synthesis (CEPS): This technique uses enzymes like peptiligase to ligate peptide fragments. CEPS is highly specific, reduces the need for protecting groups, and is more sustainable, making it a promising option for large-scale, cost-efficient manufacturing. bachem.comresearchgate.net

MethodologyPrincipleAdvantages for Scalable ProductionDisadvantages/Challenges
Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids to a peptide chain anchored to a solid resin support. pharmaoffer.comHigh automation potential, easy purification of intermediates. mtoz-biolabs.compharmaoffer.comHigh cost of resins and solvents at large scale, potential for lower yield with longer peptides. gappeptides.comneulandlabs.com
Liquid-Phase Peptide Synthesis (LPPS)All reactions and purifications are performed in solution. mtoz-biolabs.comBetter economies of scale, lower cost for large quantities. neulandlabs.comLabor-intensive, purification can be complex, not ideal for very long peptides. mtoz-biolabs.comneulandlabs.com
Microwave-Assisted SynthesisUses microwave energy to accelerate the chemical reactions of SPPS. nih.govDrastically reduced synthesis times, improved efficiency.Requires specialized equipment, optimization of heating profiles.
Chemo-Enzymatic Peptide Synthesis (CEPS)Uses enzymes (e.g., peptiligase) to ligate peptide fragments in solution. researchgate.netHigh specificity (no racemization), reduced need for protecting groups, sustainable ("green"). bachem.comresearchgate.netEnzyme cost and stability, requires optimization of reaction conditions.
"Green" Chemical Synthesis (e.g., GAPPS)Utilizes novel chemistry to reduce solvent use and waste, and employs more sustainable reagents. nih.govgappeptides.comSignificantly lower environmental impact, reduced raw material and solvent costs. gappeptides.comNewer technologies that may require more process development and optimization.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To accurately probe the biological activities of H-Arg-Met-NH2, it is essential to use experimental models that better recapitulate human physiology than traditional two-dimensional (2D) cell cultures. nih.gov

Advanced In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): Growing cells in three dimensions allows for more realistic cell-cell and cell-matrix interactions. Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the architecture and function of specific organs like the gut, liver, or brain. nih.govnih.govunl.pt Using a liver organoid model, for example, would be invaluable for studying the metabolism of H-Arg-Met-NH2.

Organ-on-a-Chip (OOC) Systems: These microfluidic devices contain living cells in continuously perfused micro-chambers that simulate the physiological functions of organs and tissues. nih.govnih.govfluigent.com A "gut-on-a-chip" could be used to study the absorption of the dipeptide, while a multi-organ chip (e.g., gut-liver-kidney) could model its absorption, metabolism, and excretion in an integrated system, providing crucial preclinical data. nih.govnih.govbioworld.com These models bridge the gap between simple cell culture and complex animal studies. nih.gov

Advanced In Vivo Models: While general animal models are standard, more sophisticated models will be needed to elucidate specific mechanisms. This could include:

Genetically Engineered Models: Using animals with specific genes knocked out or modified (e.g., mice lacking key enzymes in the mTOR or arginine metabolic pathways) can help pinpoint the dipeptide's precise molecular targets.

Disease-Specific Models: To test the therapeutic potential of H-Arg-Met-NH2, researchers can use established animal models of diseases where arginine or methionine metabolism is implicated, such as metabolic syndrome, certain cancers, or neurodegenerative disorders.

Model TypeDescriptionPotential Application for H-Arg-Met-NH2 Research
3D Organoids (e.g., Liver, Intestinal)Self-assembled 3D cell cultures that mimic the structure and function of an organ. unl.ptStudying organ-specific metabolism, absorption, and cellular response in a physiologically relevant context. nih.gov
Organ-on-a-Chip (OOC)Microfluidic devices containing living cells that simulate organ-level physiology and mechanical forces. fluigent.comModeling pharmacokinetic processes (absorption, distribution, metabolism) and studying inter-organ crosstalk. nih.govnih.gov
Genetically Engineered Animal ModelsAnimals (e.g., mice) with targeted genetic modifications in specific pathways.Identifying essential molecular targets and confirming mechanisms of action (e.g., role of mTORC1 sensors).
Disease-Specific Animal ModelsAnimals that mimic the pathology of human diseases (e.g., models of metabolic disease or cancer).Evaluating the preclinical efficacy and potential therapeutic applications of the dipeptide.

Potential as a Lead Compound for Pre-clinical Drug Development

A lead compound is a chemical starting point for the development of a new drug. Peptides have several advantages as therapeutic agents, including high specificity and lower toxicity compared to small molecules. nih.govtandfonline.com H-Arg-Met-NH2, with its simple structure and involvement in key biological pathways, has the potential to serve as a lead compound.

The mechanism-based potential includes:

Modulation of Metabolic and Proliferative Diseases: Through its potential interaction with the mTORC1 pathway, H-Arg-Met-NH2 could serve as a scaffold for developing drugs to treat metabolic disorders (like diabetes) or cancers where mTOR signaling is dysregulated. imrpress.comnih.gov

Epigenetic Regulation: As a potential influencer of methylation cycles via SAM, derivatives of this dipeptide could be explored as epigenetic modulators for cancer therapy by targeting enzymes like PRMTs. tandfonline.com

Cardiovascular and Neurological Applications: By acting as a precursor to NO or exhibiting antioxidant properties, modified versions of the dipeptide could be developed as agents for cardiovascular health or as neuroprotective compounds. nih.govfrontiersin.org

The value of H-Arg-Met-NH2 as a lead lies in its chemical tractability. Its simple dipeptide structure can be systematically modified to improve properties such as stability (resistance to enzymatic degradation), target affinity, selectivity, and bioavailability. This process of lead optimization is a cornerstone of modern drug discovery.

Challenges and Opportunities in Arginine-Methionine Peptide Research

Despite the promise, research on H-Arg-Met-NH2 and similar short peptides faces significant hurdles, which are balanced by unique opportunities.

ChallengesOpportunities
Poor Bioavailability: Short peptides are often rapidly degraded by proteases in the gut and bloodstream, limiting their systemic effects. tandfonline.comMultimodal Mechanism of Action: The ability to influence multiple key pathways (mTOR, NO synthesis, methylation) could be beneficial for treating complex, multifactorial diseases. frontiersin.org
Lack of Specificity: A simple dipeptide may interact with multiple targets, potentially leading to off-target effects. nih.govChemical Tractability: The simple structure is easy to synthesize and modify, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies. tandfonline.com
Cellular Uptake and Delivery: Efficiently delivering the peptide across cell membranes to its intracellular target can be difficult. acs.orgHigh Specificity and Low Toxicity: Peptides, in general, offer higher target specificity and better safety profiles compared to traditional small-molecule drugs. nih.govtandfonline.com
Mechanistic Ambiguity: It can be challenging to determine if the observed biological effects are caused by the intact dipeptide or by its constituent amino acids after degradation.Platform for Novel Therapeutics: Research into this fundamental dipeptide can provide insights and tools applicable to the broader field of peptide-based drug discovery. mdpi.com

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyMethodTypical ValueReference
Molecular WeightHRMS~500-600 Da
Solubility (H₂O)Nephelometry>10 mg/mL (pH 5.0)
Stability (Lyophilized)Accelerated stability testing>24 months (-20°C)

Q. Table 2: Common Impurities and Mitigation

Impurity TypeSourceMitigation Strategy
Methionine sulfoxideOxidation during synthesisUse reducing agents (e.g., DTT) in cleavage
Truncated peptidesIncomplete couplingOptimize SPPS cycle times
Residual acetateIncomplete ion exchangeDialysis against ammonium bicarbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.